molecular formula C15H18N2O B12893743 4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline CAS No. 89249-99-0

4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline

Cat. No.: B12893743
CAS No.: 89249-99-0
M. Wt: 242.32 g/mol
InChI Key: ANYSLIZKFAVULU-UHFFFAOYSA-N
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Description

4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is a complex organic compound featuring a pyrrolidine ring attached to a furan ring, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline typically involves multiple steps. One common method starts with the preparation of 5-(Pyrrolidin-1-ylmethyl)furan-2-carbaldehyde. This intermediate is then subjected to a reductive amination reaction with aniline under catalytic hydrogenation conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br₂) or chlorinating agents can be used for halogenation reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated aniline derivatives.

Scientific Research Applications

4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is not fully understood. it is believed to interact with various molecular targets through its functional groups. The pyrrolidine ring may engage in hydrogen bonding and hydrophobic interactions, while the furan and aniline rings can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

    5-(Pyrrolidin-1-ylmethyl)furan-2-yl)methanol: Similar structure but with a hydroxyl group instead of an aniline group.

    4-(2-(Pyrrolidin-1-ylmethyl)furan-3-yl)aniline: Similar structure but with different substitution positions on the furan ring.

Uniqueness

4-(5-(Pyrrolidin-1-ylmethyl)furan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89249-99-0

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-[5-(pyrrolidin-1-ylmethyl)furan-2-yl]aniline

InChI

InChI=1S/C15H18N2O/c16-13-5-3-12(4-6-13)15-8-7-14(18-15)11-17-9-1-2-10-17/h3-8H,1-2,9-11,16H2

InChI Key

ANYSLIZKFAVULU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

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